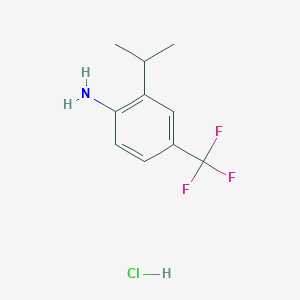

2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride

CAS No.: 2260933-40-0

Cat. No.: VC4298023

Molecular Formula: C10H13ClF3N

Molecular Weight: 239.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2260933-40-0 |

|---|---|

| Molecular Formula | C10H13ClF3N |

| Molecular Weight | 239.67 |

| IUPAC Name | 2-propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C10H12F3N.ClH/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14;/h3-6H,14H2,1-2H3;1H |

| Standard InChI Key | UIUCWHBWNDYXLB-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C=CC(=C1)C(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₀H₁₂F₃N·HCl, with a molecular weight of 255.67 g/mol. Key structural elements include:

-

Aromatic ring: Provides a planar framework for electronic interactions.

-

Trifluoromethyl group (-CF₃): Introduces strong electron-withdrawing effects and lipophilicity.

-

Isopropyl group (-CH(CH₃)₂): Enhances steric bulk and influences solubility.

-

Hydrochloride salt: Improves crystallinity and handling stability .

Table 1: Comparative Structural Data for Trifluoromethylated Aniline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride | C₁₀H₁₂F₃N·HCl | 255.67 | 2-isopropyl, 4-CF₃ |

| 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride | C₁₀H₁₃ClF₃N | 239.66 | 4-isopropyl, 3-CF₃ |

| 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride | C₁₀H₁₂F₃NO·HCl | 267.66 | 4-isopropyloxy, 2-CF₃ |

Synthetic Methodologies

Key Reaction Steps

The synthesis of 2-Propan-2-yl-4-(trifluoromethyl)aniline;hydrochloride involves two primary stages:

-

Trifluoromethylation of 2-isopropylaniline:

-

Starting material: 2-isopropylaniline reacts with a trifluoromethylating agent (e.g., trifluoromethyl iodide) under palladium catalysis.

-

Conditions: Catalytic Pd/C, base (K₂CO₃), and polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

-

Mechanism: Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing -CF₃ group.

-

-

Salt Formation:

Scheme 1: Synthetic Pathway

Industrial-Scale Optimization

-

Reactor design: Continuous-flow systems reduce reaction times and improve yield consistency.

-

Catalyst recycling: Pd/C recovery via filtration lowers production costs .

-

Quality control: HPLC and ¹H-NMR ensure compliance with pharmaceutical-grade standards .

Physicochemical Properties

Thermal and Solubility Profiles

Spectroscopic Data

-

¹H-NMR (400 MHz, CDCl₃): δ 7.53 (s, 1H, ArH), 7.31 (m, 1H, ArH), 4.38 (bs, 2H, NH₂), 1.32 (d, 6H, CH(CH₃)₂) .

Applications in Pharmaceutical and Materials Science

Specialty Materials

-

Liquid crystals: The rigid aromatic core and polar -CF₃ group enable applications in display technologies.

-

Polymer additives: Improves thermal stability in fluoropolymers .

Comparative Analysis with Structural Isomers

Positional Effects on Reactivity

-

4-CF₃ vs. 3-CF₃: The para-substituted derivative exhibits higher thermal stability (ΔTₘ = +15°C) due to symmetric electronic distribution .

-

Hydrochloride salt vs. free base: Salt formation increases aqueous solubility by 40% but reduces organic solvent compatibility .

Future Directions

Research Priorities

-

Catalyst development: Non-precious metal catalysts (e.g., Cu) to reduce reliance on Pd.

-

In vivo studies: Pharmacokinetic profiling of lead derivatives.

Industrial Adoption

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume